molecular formula C9H16O2 B12210221 Cyclobutanecarboxylic acid, 3-butyl- CAS No. 66016-18-0

Cyclobutanecarboxylic acid, 3-butyl-

Cat. No.: B12210221
CAS No.: 66016-18-0
M. Wt: 156.22 g/mol
InChI Key: SBOOJIXNMWZCGM-UHFFFAOYSA-N
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Description

3-Butylcyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring with a butyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butylcyclobutanecarboxylic acid typically involves the formation of the cyclobutane ring followed by the introduction of the butyl and carboxylic acid groups. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form the cyclobutane ring. This is followed by the addition of a carboxyl group through oxidation .

Industrial Production Methods: Industrial production methods for 3-butylcyclobutanecarboxylic acid are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Butylcyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving the carboxyl group. These include:

Common Reagents and Conditions:

    Bases: Sodium hydroxide or potassium hydroxide for neutralization.

    Alcohols and Catalysts: Methanol or ethanol with sulfuric acid for esterification.

    Amines: Various amines under suitable conditions for amide formation.

Major Products:

    Salts: Formed from neutralization reactions.

    Esters: Formed from esterification reactions.

    Amides: Formed from reactions with amines.

Scientific Research Applications

3-Butylcyclobutanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butylcyclobutanecarboxylic acid involves its interaction with molecular targets through its carboxyl group. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain also plays a role in its chemical behavior, enabling unique transformations and interactions .

Comparison with Similar Compounds

Uniqueness: 3-Butylcyclobutanecarboxylic acid is unique due to the presence of the butyl group, which imparts distinct chemical properties and potential applications compared to its simpler counterparts. The butyl group increases the compound’s hydrophobicity and may influence its reactivity and interactions in various environments.

Biological Activity

Cyclobutanecarboxylic acid, 3-butyl- is a cyclic carboxylic acid characterized by a cyclobutane ring with a butyl group attached at the third carbon. Its molecular formula is C9H16O2C_9H_{16}O_2 and it has a molecular weight of approximately 156.225 g/mol. While specific biological activities of this compound are not extensively documented, research indicates that compounds in this class may exhibit significant biological relevance, particularly in the context of drug discovery and synthesis of biologically active molecules.

Structural Characteristics

The unique structural features of cyclobutanecarboxylic acid, 3-butyl- contribute to its distinct chemical and physical properties. The presence of the cyclobutane ring introduces unique steric hindrances compared to other cyclic carboxylic acids, which can influence its reactivity and interactions with biological targets.

Biological Relevance

  • Potential as Drug Intermediates : Cyclobutanecarboxylic acids are often used as intermediates in the synthesis of various biologically active compounds. Their structural characteristics may allow them to influence biochemical pathways, although specific mechanisms remain to be elucidated.
  • Integrin Antagonists : Recent studies have explored the use of cyclobutane derivatives as integrin antagonists, particularly targeting the αvβ3 integrin, which plays a crucial role in cancer progression and metastasis. Cyclobutanecarboxylic acids can be designed to mimic the Arg-Gly-Asp (RGD) sequence necessary for integrin binding, thus potentially inhibiting tumor growth and spread .
  • Pharmacokinetic Properties : Research indicates that cyclobutane-based compounds can offer improved pharmacokinetic properties due to their metabolic stability. For example, a study demonstrated that certain cyclobutane derivatives exhibited half-lives exceeding 80 minutes in biological systems, suggesting they could maintain effective concentrations for longer periods .

Case Study: Integrin Antagonism

A notable study focused on synthesizing cyclobutane-based RGD mimetics showed that these compounds effectively inhibited αvβ3 integrin activity in vitro with IC50 values below 1 μM. The lead compound selected for in vivo studies demonstrated good tolerability in mouse models, highlighting the potential of cyclobutane scaffolds in therapeutic applications against cancer .

Table: Comparison of Cyclobutane Derivatives

Compound Name Structural Features Biological Activity
Cyclobutanecarboxylic acid, 3-butyl-Cyclobutane ring with butyl groupPotential integrin antagonist; moderate stability
Cyclobutanecarboxylic acidSimpler structure without butyl groupLess steric hindrance; varied reactivity
tert-Butyl 3-oxocyclobutanecarboxylateContains an oxo group instead of carboxylic acidDifferent functional group impacts reactivity
Cyclopentanecarboxylic acidFive-membered ringDifferent ring strain affects stability

Synthesis Methods

The synthesis of cyclobutanecarboxylic acid, 3-butyl- can be achieved through several methodologies including:

  • [2+2] Cycloaddition Reactions : This method allows for the construction of the cyclobutane ring while introducing functional groups at specific positions.
  • Oxidative Reactions : Utilizing reagents like potassium permanganate can facilitate the introduction of carboxylic acid functionalities.

Properties

CAS No.

66016-18-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-butylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

SBOOJIXNMWZCGM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(C1)C(=O)O

Origin of Product

United States

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